A Technical Guide to 2-Chloro-4,5-difluorobenzoyl Isocyanate: Properties, Synthesis, and Applications in Medicinal Chemistry
A Technical Guide to 2-Chloro-4,5-difluorobenzoyl Isocyanate: Properties, Synthesis, and Applications in Medicinal Chemistry
Abstract
2-Chloro-4,5-difluorobenzoyl isocyanate is a highly reactive, trifunctional aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring an electrophilic isocyanate group and a polysubstituted phenyl ring with chloro and fluoro moieties, makes it a versatile building block for the synthesis of complex organic molecules. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, synthesis protocols, and core reactivity. Furthermore, it explores its applications as a key intermediate in drug discovery, focusing on the synthesis of ureas and carbamates, and discusses critical safety and handling procedures. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable synthetic reagent.
Molecular Overview and Physicochemical Properties
Chemical Structure and Nomenclature
2-Chloro-4,5-difluorobenzoyl isocyanate is systematically named benzoyl isocyanate, 2-chloro-4,5-difluoro- . Its structure is characterized by a benzene ring substituted at position 2 with a chlorine atom, at positions 4 and 5 with fluorine atoms, and at position 1 with a benzoyl isocyanate group.
The presence of multiple halogen atoms on the aromatic ring significantly influences the electronic properties of the molecule. The fluorine and chlorine atoms are electron-withdrawing, which can impact the reactivity of the isocyanate group and provide sites for metabolic resistance or specific binding interactions in a drug-target complex.[1] The strategic placement of these halogens is a common tactic in medicinal chemistry to modulate a compound's lipophilicity, permeability, and metabolic stability.[1][2]
Key Structural Features:
-
Isocyanate Group (-N=C=O): A highly electrophilic functional group, prone to nucleophilic attack. This is the primary site of reactivity for this molecule.
-
Aromatic Ring: A stable phenyl core.
-
Halogen Substituents (Cl, F): These atoms modulate the electronic and steric properties of the molecule.
Physicochemical Data
The following table summarizes the key physicochemical properties of 2-chloro-4,5-difluorobenzoyl isocyanate and its common precursor, 2-chloro-4,5-difluorobenzoic acid.
| Property | 2-Chloro-4,5-difluorobenzoyl Isocyanate | 2-Chloro-4,5-difluorobenzoic Acid[3] |
| CAS Number | 175278-23-4 | 110877-64-0[3] |
| Molecular Formula | C₈H₂ClF₂NO₂ | C₇H₃ClF₂O₂[3] |
| Molecular Weight | 217.56 g/mol | 192.55 g/mol [3] |
| Appearance | (Predicted) Colorless to light yellow liquid | White to off-white powder[3][4] |
| Melting Point | Not available | 103-106 °C[3] |
| Boiling Point | Not available | Not available |
| Solubility | Reacts with water and other protic solvents. Soluble in aprotic organic solvents (e.g., toluene, dichloromethane). | Sparingly soluble in water. |
Synthesis and Reactivity
Synthetic Pathway
The most common laboratory and industrial synthesis of 2-chloro-4,5-difluorobenzoyl isocyanate involves a two-step process starting from the corresponding benzoic acid.
Step 1: Formation of the Acyl Chloride 2-Chloro-4,5-difluorobenzoic acid is converted to its more reactive acyl chloride derivative, 2-chloro-4,5-difluorobenzoyl chloride. This is typically achieved by refluxing the carboxylic acid with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[5]
Step 2: Conversion to the Isocyanate The resulting 2-chloro-4,5-difluorobenzoyl chloride is then reacted with a source of the isocyanate group. A common method involves the reaction with a cyanate salt, such as sodium cyanate (NaOCN), often in the presence of a Lewis acid catalyst (e.g., zinc chloride, aluminum trichloride) in an inert aprotic solvent like chlorobenzene or o-dichlorobenzene.[6]
An alternative route from a carboxylic acid to an isocyanate is via the Curtius rearrangement, which involves the formation of an acyl azide intermediate. This can be achieved by reacting the acid with diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine.[7]
Synthesis Workflow
The following diagram illustrates the primary synthetic route from the benzoic acid precursor.
Caption: General synthesis of 2-chloro-4,5-difluorobenzoyl isocyanate.
Core Reactivity and Mechanism
The chemistry of 2-chloro-4,5-difluorobenzoyl isocyanate is dominated by the electrophilic character of the central carbon atom in the isocyanate group (-N=C=O). This carbon is highly susceptible to nucleophilic attack, making the compound a potent acylating agent.
Isocyanates react exothermically with a wide range of nucleophiles, including amines, alcohols, and water.[8] These reactions are fundamental to its application in drug development.
General Reaction Mechanism: The reaction proceeds via a nucleophilic addition to the carbonyl carbon of the isocyanate, followed by proton transfer to the nitrogen atom.
Caption: Nucleophilic addition to an isocyanate.
Applications in Drug Discovery
The primary utility of 2-chloro-4,5-difluorobenzoyl isocyanate in medicinal chemistry is as a precursor for the synthesis of substituted ureas and carbamates, which are common motifs in biologically active compounds.
Synthesis of Substituted Ureas
The reaction of 2-chloro-4,5-difluorobenzoyl isocyanate with primary or secondary amines is a rapid and high-yielding method to produce N-benzoyl-N'-alkyl/aryl ureas. This reaction is a cornerstone for creating libraries of compounds for structure-activity relationship (SAR) studies. Amines are generally more nucleophilic than alcohols, and this reaction often proceeds readily without the need for a catalyst.[9][10]
Experimental Protocol: General Synthesis of a Substituted Urea
-
Preparation: In a clean, dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired primary or secondary amine (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF, or acetonitrile).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Isocyanate: Slowly add a solution of 2-chloro-4,5-difluorobenzoyl isocyanate (1.0-1.1 equivalents) in the same solvent to the cooled amine solution dropwise over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, if a precipitate has formed, collect the solid product by filtration. If no solid forms, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel.
Synthesis of Carbamates
Reaction with alcohols or phenols yields the corresponding carbamate derivatives. This reaction is typically slower than the reaction with amines and may require heating or the use of a catalyst, such as a tertiary amine (e.g., triethylamine) or an organotin compound.
Safety, Handling, and Storage
As a member of the isocyanate class of chemicals, 2-chloro-4,5-difluorobenzoyl isocyanate and its precursors require careful handling.[8]
Hazard Identification
-
Toxicity: Isocyanates are toxic and can cause irritation to the skin, eyes, and respiratory system.[11][12][13] They are known respiratory sensitizers.[8]
-
Corrosivity: The precursor, 2-chloro-4,5-difluorobenzoyl chloride, is corrosive and causes severe skin burns and eye damage.[11][14]
-
Moisture Sensitivity: Both the acyl chloride and the isocyanate are highly sensitive to moisture.[11][14] Reaction with water will liberate hydrogen chloride gas (from the acyl chloride) or carbon dioxide (from the isocyanate), potentially causing pressure buildup in a closed container.[8]
Recommended Handling Procedures
-
Ventilation: Always handle this compound and its precursors in a well-ventilated chemical fume hood.[11][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[4][14]
-
Inert Atmosphere: Conduct all reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation by atmospheric moisture.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[11][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][11]
-
Inhalation: Move the person to fresh air.[12]
-
In all cases of exposure, seek immediate medical attention.[11]
-
Storage and Disposal
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, amines, strong bases, and oxidizing agents.[11][12]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not pour down the drain.
Conclusion
2-Chloro-4,5-difluorobenzoyl isocyanate is a powerful and versatile reagent in modern organic synthesis, particularly within the field of drug discovery. Its defined structure and high reactivity allow for the efficient construction of urea and carbamate linkages, which are prevalent in a wide array of pharmaceutical agents. The strategic halogenation of the phenyl ring offers medicinal chemists a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of lead compounds. A thorough understanding of its synthesis, reactivity, and handling requirements is essential for its safe and effective use in the laboratory.
References
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LookChem. CAS No.175278-47-4. Available from: [Link]
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Larsen, C. H., et al. (2019). Unexpected reversal of reactivity in organic functionalities when immobilized together in a metal-organic framework (MOF). ChemRxiv. Available from: [Link]
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NextSDS. 1-chloro-4,5-difluoro-2-isocyanatobenzene. Available from: [Link]
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